Computed Lipophilicity (XLogP3): >100‑Fold Higher Predicted Partition Coefficient vs. 4‑Unsubstituted Analog
The computed XLogP3 of ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate is 5.5, compared with 3.1 for ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (CAS 19532-35-5), the direct 4‑unsubstituted analog [1][2]. This 2.4 log‑unit difference corresponds to an estimated ~251‑fold higher octanol‑water partition coefficient, implying substantially greater membrane partitioning propensity and altered ADME predictivity [1]. The 4‑hydroxy analog (CAS 26502-56-7) has XLogP3 = 3.3, yielding a 2.2 log‑unit (≈158‑fold) difference [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.5 |
| Comparator Or Baseline | 4‑unsubstituted analog: XLogP3 = 3.1; 4‑hydroxy analog: XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +2.4 (≈251‑fold); ΔXLogP3 = +2.2 (≈158‑fold) |
| Conditions | PubChem-computed XLogP3 3.0 algorithm |
Why This Matters
In library design or SAR exploration where high logP is a desired parameter space, selecting the 4‑unsubstituted or 4‑hydroxy analog would place the compound in a fundamentally different lipophilicity regime, potentially invalidating permeability or off‑target hypotheses.
- [1] PubChem. Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate. CID 71463799. https://pubchem.ncbi.nlm.nih.gov/compound/93722-69-1 View Source
- [2] PubChem. Ethyl 1-(4-chlorophenyl)pyrazole-3-carboxylate. CID 14129378. https://pubchem.ncbi.nlm.nih.gov/compound/19532-35-5 View Source
- [3] PubChem. Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate. CID 730286. https://pubchem.ncbi.nlm.nih.gov/compound/26502-56-7 View Source
